(2E)-(3-Hydroxyestra-1,3,5(10)-trien-17-ylidene)hydrazide 4-Methyl-benzenesulfonic Acid
Description
(2E)-(3-Hydroxyestra-1,3,5(10)-trien-17-ylidene)hydrazide 4-Methyl-benzenesulfonic Acid is a synthetic compound derived from estradiol, a form of estrogen
Properties
Molecular Formula |
C25H30N2O3S |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H30N2O3S/c1-16-3-7-19(8-4-16)31(29,30)27-26-24-12-11-23-22-9-5-17-15-18(28)6-10-20(17)21(22)13-14-25(23,24)2/h3-4,6-8,10,15,21-23,27-28H,5,9,11-14H2,1-2H3/b26-24-/t21-,22-,23+,25+/m1/s1 |
InChI Key |
NQNGZVUKAFQWRI-GANQHPMASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C4C=CC(=C5)O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Steroidal Hydrazide Intermediate
- The core steroidal structure, 3-hydroxyestra-1,3,5(10)-trien-17-one , is first prepared or procured.
- This ketone undergoes condensation with hydrazine derivatives to form the hydrazone (hydrazide linkage) at the 17-position.
- The reaction is typically performed under controlled temperature and inert atmosphere to prevent oxidation and side reactions.
- The hydrazone formation is an equilibrium process and is driven to completion by removal of water or using excess hydrazine reagent.
Formation of the 4-Methylbenzenesulfonic Acid Salt
- The hydrazone intermediate is then reacted with 4-methylbenzenesulfonic acid (para-toluenesulfonic acid) to form the corresponding sulfonic acid salt.
- This step enhances the compound's solubility and stability, facilitating purification and handling.
- The acid-base reaction is conducted in an appropriate solvent, often an organic medium such as ethanol or methanol, under mild heating.
- The salt formation is confirmed by spectroscopic methods and crystallization.
Purification and Isolation
- The final product is isolated by crystallization or preparative chromatography.
- Recrystallization solvents include ethyl acetate, methanol, or mixtures thereof.
- The purity is verified by melting point determination, NMR, IR spectroscopy, and elemental analysis.
Detailed Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrazone formation | Steroidal ketone + hydrazine hydrate, inert atmosphere, room temp to 50°C | Water removal by azeotropic distillation or molecular sieves to drive equilibrium |
| Salt formation | Hydrazone + 4-methylbenzenesulfonic acid, ethanol, mild heating (40-60°C) | Stoichiometric acid addition to ensure complete salt formation |
| Purification | Recrystallization from ethyl acetate/methanol | Ensures high purity and removal of unreacted starting materials and side products |
Supporting Research and Patents
- A relevant patent (US Patent US3410871A) describes similar hydrazide and sulfonic acid salt preparations using organic sulfonic acids such as para-toluenesulfonic acid as catalysts or reagents in dehydration and condensation reactions.
- The patent emphasizes the use of nonoxidizing acidic catalysts and organic solvents forming azeotropes to remove water during condensation, which is critical for hydrazone formation efficiency.
- Research articles referenced in commercial product data highlight the compound's role in pheromone biosynthesis and steroidal chemistry.
- Chemical databases (PubChem) provide structural and physicochemical data for 4-methylbenzenesulfonic acid, the acid component, confirming its common use in salt formation with hydrazides and related compounds.
Data Table: Physicochemical Properties of Key Components
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Notes |
|---|---|---|---|---|---|
| (2E)-(3-Hydroxyestra-1,3,5(10)-trien-17-ylidene)hydrazide | C25H30N2O3S | ~446 (estimated) | Not explicitly reported | Soluble in organic solvents | Steroidal hydrazone intermediate |
| 4-Methylbenzenesulfonic Acid (para-toluenesulfonic acid) | C7H8O3S | 172.20 | 103-105 | Soluble in water, ethanol | Strong organic acid, used in salt formation |
Summary of Preparation Methodology
- Steroidal Ketone Preparation: Starting with estrone or related estrogens, the 17-ketone is isolated or synthesized.
- Hydrazone Formation: React the ketone with hydrazine derivatives under anhydrous conditions to form the hydrazide linkage.
- Salt Formation: Treat the hydrazone with 4-methylbenzenesulfonic acid to form the stable sulfonic acid salt.
- Purification: Isolate the product by recrystallization or chromatography to achieve high purity suitable for pharmaceutical or biochemical applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-(3-Hydroxyestra-1,3,5(10)-trien-17-ylidene)hydrazide 4-Methyl-benzenesulfonic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(2E)-(3-Hydroxyestra-1,3,5(10)-trien-17-ylidene)hydrazide 4-Methyl-benzenesulfonic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on cellular processes and hormone regulation.
Medicine: Explored for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2E)-(3-Hydroxyestra-1,3,5(10)-trien-17-ylidene)hydrazide 4-Methyl-benzenesulfonic Acid involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction can affect various cellular pathways, including those involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound from which (2E)-(3-Hydroxyestra-1,3,5(10)-trien-17-ylidene)hydrazide 4-Methyl-benzenesulfonic Acid is derived.
Estrone: Another estrogenic compound with similar biological activity.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and specificity for estrogen receptors compared to other similar compounds.
Biological Activity
(2E)-(3-Hydroxyestra-1,3,5(10)-trien-17-ylidene)hydrazide 4-Methyl-benzenesulfonic Acid, commonly referred to as compound H804515, is a derivative of the steroid hormone estradiol. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The molecular formula for this compound is C25H30N2O3S with a molecular weight of 438.58 g/mol .
Chemical Structure
The compound features a hydrazone linkage and a sulfonic acid group, which may contribute to its biological activity. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of acylhydrazones, a class that includes our compound of interest. Research indicates that compounds with similar structures exhibit significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Specifically, the presence of hydrazone moieties has been linked to enhanced antibacterial effects .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Acylhydrazone Derivative | MRSA | Effective |
| Nitrofurazone | Various Bacteria | Effective |
Anticancer Activity
The anticancer potential of hydrazone derivatives has been explored extensively. Studies suggest that these compounds can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Case Studies
- Antimicrobial Efficacy : A study conducted on various acylhydrazones demonstrated that certain derivatives showed comparable or superior antibacterial activity when tested against standard antibiotics. The findings suggested that structural modifications, such as increased lipophilicity, could enhance antibacterial properties .
- Cytotoxicity Evaluation : In a cytotoxicity assessment involving cancer cell lines, it was found that compounds similar to H804515 exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safe therapeutic agents .
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical biological processes:
- Inhibition of Enzymatic Activity : Some studies suggest that hydrazone derivatives inhibit specific enzymes essential for bacterial growth.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.
Q & A
Q. What are the validated synthetic routes for (2E)-(3-Hydroxyestra-1,3,5(10)-trien-17-ylidene)hydrazide 4-Methyl-benzenesulfonic Acid, and how can purity be optimized?
Methodological Answer:
- Synthesis Routes: The compound’s synthesis typically involves coupling 3-hydroxyestra-1,3,5(10)-trien-17-ylidene hydrazine with 4-methylbenzenesulfonic acid under controlled pH and temperature. Key steps include hydrazide formation via condensation reactions (e.g., using HCl or KOH in methanol/water solvents) .
- Purity Optimization: Use HPLC (methanol:water = 5:5, 0.06% acetic acid) to monitor reaction progress, achieving >95% purity by recrystallization or column chromatography. Validate with NMR (1H/13C) and mass spectrometry .
Q. How should researchers design experiments to assess the compound’s stability under varying physicochemical conditions?
Methodological Answer:
- Experimental Design: Employ a split-split plot design with randomized blocks to test stability across pH (3–9), temperature (25–60°C), and light exposure. Use four replicates per condition and analyze degradation products via LC-MS .
- Key Parameters: Track sulfonic acid group hydrolysis and hydrazide bond cleavage using UV-Vis spectroscopy (λ = 260 nm) .
Q. What are the standard protocols for characterizing this compound’s bioactivity in vitro?
Methodological Answer:
- Cell-Based Assays: Use estrogen receptor (ER)-positive cell lines (e.g., MCF-7) to evaluate binding affinity via competitive ELISA. Include controls for non-specific binding (e.g., tamoxifen) .
- Dose-Response Analysis: Apply concentrations from 1 nM to 100 μM, with triplicate measurements. Use ANOVA to resolve variability .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., ERα vs. ERβ selectivity) be resolved methodologically?
Methodological Answer:
- Data Reconciliation: Perform meta-analysis of existing studies, focusing on assay conditions (e.g., cell line origin, serum-free vs. serum-containing media). Use molecular docking to compare binding modes to ERα/ERβ subtypes .
- Experimental Replication: Repeat conflicting studies under standardized protocols (e.g., OECD guidelines) with blinded data analysis to minimize bias .
Q. What theoretical frameworks guide mechanistic studies of this compound’s sulfonic acid group in modulating estrogenic activity?
Methodological Answer:
- Conceptual Basis: Link studies to the Hydrogen-Bond Acceptor Capacity theory, which posits that sulfonic acid groups enhance solubility and receptor binding via polar interactions. Validate using QSAR models to correlate logP values with ER activation .
- Methodological Tools: Employ DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .
Q. How can environmental fate studies be designed to evaluate ecological risks of this compound?
Methodological Answer:
- Long-Term Ecotoxicity: Follow the INCHEMBIOL project framework:
- Phase 1: Measure partition coefficients (logKow) and biodegradation half-life in soil/water systems.
- Phase 2: Assess chronic toxicity in Daphnia magna (OECD 211) and algal growth inhibition (OECD 201) .
Q. Table 1: Key Environmental Fate Parameters
| Parameter | Method | Acceptable Threshold |
|---|---|---|
| Biodegradation Half-Life | OECD 301B (Ready Biodegradability) | <60 days |
| Daphnia EC50 | OECD 202 (Acute Toxicity) | >10 mg/L |
Q. What advanced analytical techniques are recommended for resolving structural isomerism in derivatives?
Methodological Answer:
- Chiral Separation: Use chiral HPLC with amylose-based columns (e.g., Chiralpak IA) and isopropanol/hexane mobile phases. Confirm configurations via X-ray crystallography .
- Spectroscopic Differentiation: Apply NOESY NMR to distinguish E/Z isomers by spatial proximity of hydrazide protons .
Methodological Challenges & Solutions
Q. How can researchers address low yields in large-scale synthesis?
Methodological Answer:
Q. What statistical frameworks are robust for analyzing dose-dependent cytotoxicity contradictions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
